Tectoruside chemical structure and properties
Tectoruside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectoruside, a naturally occurring phenolic glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated primarily from the rhizomes of Iris tectorum Maxim. and Iris dichotoma Pall., this compound has demonstrated noteworthy anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Tectoruside. Detailed experimental protocols for its isolation, purification, and biological evaluation are presented, alongside a summary of its mechanism of action, particularly its role in the modulation of inflammatory signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Properties
Tectoruside is chemically classified as a phenol acid glycoside. Its structure consists of a substituted acetophenone aglycone linked to a disaccharide moiety.
Chemical Structure:
The chemical structure of Tectoruside is presented below. The IUPAC name is 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone.[1]
(A diagram of the 2D chemical structure of Tectoruside will be generated here based on its SMILES notation.)
Table 1: Physicochemical Properties of Tectoruside
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₁₃ | [1] |
| Molecular Weight | 490.46 g/mol | [1] |
| IUPAC Name | 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | [1] |
| CAS Number | 38784-73-5 | |
| Appearance | White powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and methanol. | |
| XLogP3 | -2.7 | [1] |
| Hydrogen Bond Donor Count | 8 | [1] |
| Hydrogen Bond Acceptor Count | 13 | [1] |
| Rotatable Bond Count | 8 | [1] |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O)O">C@@HO | [1] |
Biological Activities
Tectoruside has been primarily investigated for its anti-inflammatory and antioxidant activities, which are attributed to its unique chemical structure.
Anti-inflammatory Activity
Iris tectorum Maxim., a source of Tectoruside, is traditionally used in herbal medicine to treat inflammatory conditions.[2] Studies on related compounds and extracts from Iris species suggest that Tectoruside likely contributes to these anti-inflammatory effects. The proposed mechanism involves the modulation of key inflammatory signaling pathways.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Tectoruside, with its multiple hydroxyl groups, is expected to exhibit significant antioxidant potential. This activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.
Mechanism of Action: Modulation of Signaling Pathways
The anti-inflammatory effects of Tectoruside are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Proposed mechanism of Tectoruside's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Inhibition of the IKK complex by Tectoruside prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of Tectoruside.
Isolation and Purification of Tectoruside
The following protocol describes a general method for the isolation of Tectoruside from Iris tectorum rhizomes.
Caption: General workflow for the isolation and purification of Tectoruside.
Protocol:
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Extraction: Air-dried and powdered rhizomes of Iris tectorum are extracted exhaustively with 80% ethanol at room temperature.
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Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
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Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The aqueous layer, containing the more polar glycosides, is retained.
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Column Chromatography: The aqueous layer is subjected to column chromatography on a silica gel column.
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Elution: The column is eluted with a gradient of chloroform-methanol.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Tectoruside are pooled.
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Final Purification: The pooled fractions are further purified by column chromatography on Sephadex LH-20 to yield pure Tectoruside.
In Vitro Anti-inflammatory Activity Assay
4.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
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Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of Tectoruside and 1 µg/mL of LPS. A control group (LPS only) and a blank group (cells only) are also included.
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Incubation: The plate is incubated for 24 hours.
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NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
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Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control.
In Vitro Antioxidant Activity Assay
4.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus decolorizing the DPPH solution. The change in absorbance is proportional to the radical scavenging activity.
Protocol:
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Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
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Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of Tectoruside (in methanol) are mixed with 100 µL of the DPPH solution. A control (methanol and DPPH solution) is also prepared.
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Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
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Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
Tectoruside is a promising natural product with demonstrated potential for development as an anti-inflammatory and antioxidant agent. Its mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its therapeutic potential in a variety of inflammatory diseases. The experimental protocols detailed in this guide offer a foundation for further research and development of Tectoruside. Future studies should focus on in-depth in vivo efficacy, safety profiling, and pharmacokinetic analysis to fully elucidate its therapeutic utility.
